3-Methoxy-4-methylbenzoyl chloride
Overview
Description
3-Methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-methoxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: The compound can be reduced to 3-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-methoxy-4-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: 3-Methoxy-4-methylbenzamide, 3-methoxy-4-methylbenzoate esters.
Reduction: 3-Methoxy-4-methylbenzyl alcohol.
Oxidation: 3-Methoxy-4-methylbenzoic acid.
Scientific Research Applications
3-Methoxy-4-methylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to prepare benzoyl derivatives with potential therapeutic properties. In the field of materials science, it is employed in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various chemical transformations. The methoxy and methyl substituents on the benzene ring influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Benzoyl chloride: The parent compound, lacking the methoxy and methyl substituents.
3-Methoxybenzoyl chloride: Similar structure but without the methyl group.
4-Methylbenzoyl chloride: Similar structure but without the methoxy group.
Comparison: 3-Methoxy-4-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. The methoxy group is an electron-donating group, which increases the nucleophilicity of the compound, while the methyl group provides steric hindrance, influencing the overall reactivity.
Properties
IUPAC Name |
3-methoxy-4-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLTBKKFLTXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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